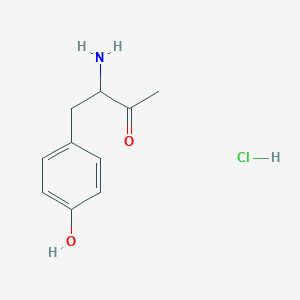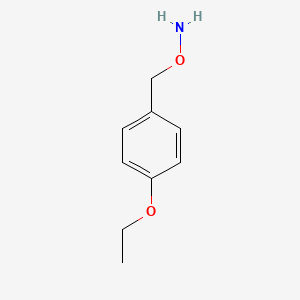![molecular formula C6H6F2O2 B13614826 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid CAS No. 2385817-07-0](/img/structure/B13614826.png)
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in recent years due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves the decarboxylative functionalization of 2,2-difluorobicyclo[1.1.1]pentane building blocks. This process typically employs photoredox mechanisms to achieve the desired transformations . Another approach involves a one-pot synthesis from an α-allyldiazoacetate precursor, which undergoes cyclopropanation followed by reaction with difluorocarbene .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing the synthetic routes mentioned above to achieve higher yields and greater efficiency. The use of continuous flow reactors and advanced catalytic systems are some of the strategies being explored to scale up the production of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and subsequent coupling with other molecules.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Photoredox Catalysts: These are commonly used in decarboxylative coupling reactions to facilitate the removal of the carboxyl group and subsequent coupling.
Difluorocarbene: Used in the one-pot synthesis method to introduce the difluorobicyclo structure.
Major Products
The major products formed from these reactions include various functionalized derivatives of 2,2-difluorobicyclo[1.1.1]pentane, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid primarily involves its ability to undergo decarboxylative coupling and substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The non-fluorinated analogue of 2,2-difluorobicyclo[1.1.1]pentane, which has similar structural properties but different reactivity.
2,2-Difluorobicyclo[1.1.0]butane: Another fluorinated compound with a similar structure but different ring size and reactivity.
Uniqueness
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its enhanced stability and reactivity conferred by the fluorine atoms. These properties make it a more versatile and valuable building block in various chemical and pharmaceutical applications compared to its non-fluorinated and differently structured analogues .
Properties
CAS No. |
2385817-07-0 |
|---|---|
Molecular Formula |
C6H6F2O2 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)3-1-5(6,2-3)4(9)10/h3H,1-2H2,(H,9,10) |
InChI Key |
QLGGOHGGLOIYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


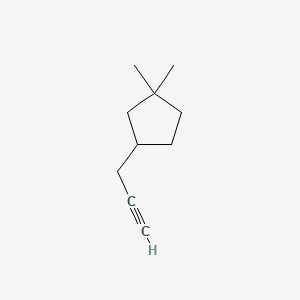
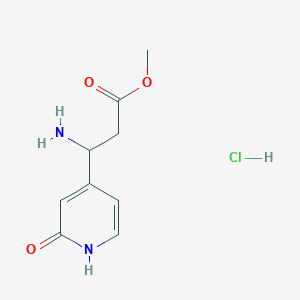

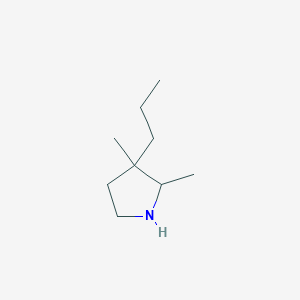
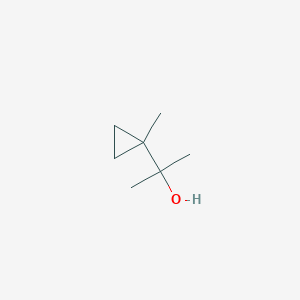
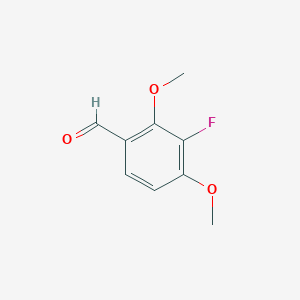
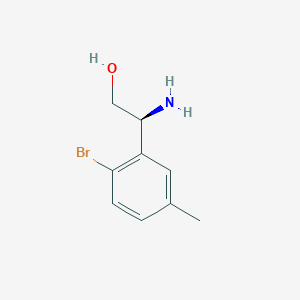
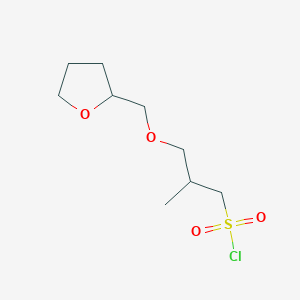
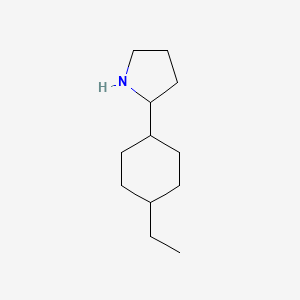
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)

